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Compound of Interest

Compound Name: Acrolein dimethyl acetal

Cat. No.: B1329541

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (3,3-dimethoxy-1-propene) is a valuable synthetic intermediate in
organic chemistry, often used as a stable precursor to the highly reactive a,B3-unsaturated
aldehyde, acrolein.[1] Its role in the synthesis of pharmaceuticals, fragrances, and other fine
chemicals necessitates a thorough understanding of its physical and thermodynamic properties
for process design, safety assessment, and reaction optimization.[1][2] This guide provides a
summary of the available thermodynamic and physical data for acrolein dimethyl acetal,
details the experimental protocols for measuring these properties, and presents visual
workflows for its synthesis and property determination.

Data Presentation: Physical and Thermodynamic
Properties

The quantitative data for acrolein dimethyl acetal are summarized in the tables below. It is
critical to note that while physical properties are generally supported by experimental data, the
core thermodynamic properties like enthalpy and Gibbs free energy of formation are primarily
available through computational estimation methods.

Table 1: Physical Properties of Acrolein Dimethyl Acetal
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Property Value Source
Molecular Formula CsH1002 [3]
Molecular Weight 102.13 g/mol [3]

CAS Number 6044-68-4 [3]
Appearance Colorless liquid [4115]
Boiling Point (at 760 mmHg) 89-90 °C [3][6]
Density (at 25 °C) 0.862 g/mL [3]
Refractive Index (n20/D) 1.395 [3]

Vapor Pressure

85.0 mmHg (11.33 kPa) at 25
°C (estimated)

[4]115]

Flash Point

-3 °C (26.6 °F) - closed cup

[3]

Water Solubility

3.703e+004 mg/L at 25 °C

(estimated)

[7]

Table 2: Calculated Thermodynamic Properties of Acrolein Dimethyl Acetal

The following thermodynamic properties have been estimated using the Joback group-

contribution method, a well-established technique for predicting thermochemical data from

molecular structure.[4][8][9] Experimental verification of these values is recommended for

critical applications.
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Property Value Unit Method Source
Standard
Enthalpy of

-290.82 kJ/mol Joback Method [8]

Formation (gas,
298.15 K)

Standard Gibbs
Free Energy of

) -133.38 kJ/mol Joback Method [8]
Formation

(298.15 K)

Enthalpy of
Vaporization (at

N 30.49 kJ/mol Joback Method [8]
normal boiling

point)

Enthalpy of
) 6.28 kJ/mol Joback Method [8]
Fusion

See Temperature
Ideal Gas Heat

] Dependence J/(mol-K) Joback Method [8]
Capacity (Cp)
Below
Critical
527.84 K Joback Method [8]
Temperature (Tc)
Critical Pressure
3534.66 kPa Joback Method [8]

(Pc)

Note on Ideal Gas Heat Capacity (Cp): The Joback method calculates Cp as a function of
temperature using a polynomial equation: Cp(T) = A+ B-T + C-T2 + D-T3 The specific group-
contribution parameters for acrolein dimethyl acetal would be required to use this formula.

Experimental Protocols

While specific experimental studies on the thermodynamics of acrolein dimethyl acetal are
not readily available in the literature, the following sections describe the standard, detailed
methodologies that would be employed to determine these properties.
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Synthesis of Acrolein Dimethyl Acetal

Acrolein dimethyl acetal is typically synthesized via the acid-catalyzed reaction of acrolein
with an excess of methanol or an orthoformate.[10] The use of an orthoformate, such as
trimethyl orthoformate, is often preferred as it can drive the reaction to completion with high
selectivity and fewer side products due to steric hindrance effects.[10]

Methodology:

e Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a
dropping funnel, a thermometer, and a condenser. The flask is placed in a temperature-
controlled water bath.

o Reagent Charging: Trimethyl orthoformate is charged into the reaction flask along with a
catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.[10]

e Reaction Initiation: The mixture is stirred and brought to the reaction temperature (typically
between 30-40 °C).[10]

o Acrolein Addition: Acrolein is added dropwise from the dropping funnel over a period of 1-2
hours, ensuring the temperature does not exceed the set point.

e Reaction and Quenching: After the addition is complete, the mixture is stirred for an
additional 2-4 hours to ensure the reaction goes to completion.[11] The reaction is then
guenched by adding an alkaline substance, such as sodium carbonate, to neutralize the acid
catalyst to a pH of 7-7.5.[10]

 Purification: The neutralized mixture is filtered to remove any solids. The resulting liquid is
then purified by fractional distillation under atmospheric pressure. The fraction boiling
between 89-91 °C is collected as the pure acrolein dimethyl acetal product.[10]

Determination of Vapor Pressure (Static Method)

The static method is a direct and widely used technique for accurately measuring the vapor
pressure of a liquid over a range of temperatures.[12][13]

Methodology:
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o Sample Preparation: A high-purity sample of acrolein dimethyl acetal is degassed to
remove any dissolved air or other volatile impurities. This is typically achieved by several
freeze-pump-thaw cycles under high vacuum.

o Apparatus Setup: The degassed sample is introduced into a thermostatted vessel connected
to a pressure transducer (e.g., a capacitance manometer). The entire apparatus is
evacuated to a high vacuum (e.g., 10> Pa).[12]

o Temperature Control: The sample vessel is immersed in a liquid bath with precise
temperature control (typically £0.01 K).

o Equilibration: The sample is allowed to equilibrate at a set temperature until the pressure
reading from the transducer becomes stable, indicating that the vapor is in equilibrium with
the liquid.

o Data Collection: The equilibrium vapor pressure and the corresponding temperature are
recorded.

o Temperature Variation: The temperature of the bath is systematically varied, and the vapor
pressure is measured at each new equilibrium point, allowing for the determination of the
vapor pressure curve. The data can be fitted to equations like the Antoine or Clausius-
Clapeyron equation to determine the enthalpy of vaporization.[14]

Determination of Heat Capacity (Differential Scanning
Calorimetry)

Differential Scanning Calorimetry (DSC) is a common and effective method for measuring the
specific heat capacity of liquids.[15] Special considerations, such as using sealed pans, are
necessary for volatile compounds like acrolein dimethyl acetal to prevent mass loss during
heating.[16]

Methodology:

o Calorimeter Calibration: The DSC instrument is calibrated for temperature and heat flow
using standard reference materials (e.g., indium and sapphire).
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o Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of acrolein
dimethyl acetal is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan
is used as a reference.

o Measurement Protocol (Three-Step Method):

o Baseline Run: A measurement is performed with two empty, sealed pans to obtain the
baseline heat flow.

o Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the
measurement is repeated under the same temperature program.

o Sample Run: The sapphire is replaced with the sealed sample pan containing acrolein
dimethyl acetal, and the measurement is performed a third time.

o Temperature Program: Each run consists of heating the sample, reference, and baseline
through the desired temperature range (e.g., from 273 K to 353 K) at a constant heating rate
(e.g., 10 K/min).[1]

o Calculation: The specific heat capacity (Cp) of the sample at a given temperature is
calculated using the following equation: Cp,sample = (Cp,sapphire) x (msapphire / msample)
x [(HFsample - HFbaseline) / (HFsapphire - HFbaseline)] where HF is the heat flow signal
and m is the mass.

Mandatory Visualization
Logical and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to acrolein
dimethyl acetal.
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Caption: Synthesis workflow for acrolein dimethyl acetal.
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Caption: Workflow for vapor pressure determination by the static method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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